molecular formula C20H18ClN3O3 B11287462 [4-(3-Chlorophenyl)piperazin-1-yl][3-(2-hydroxyphenyl)-1,2-oxazol-5-yl]methanone

[4-(3-Chlorophenyl)piperazin-1-yl][3-(2-hydroxyphenyl)-1,2-oxazol-5-yl]methanone

Cat. No.: B11287462
M. Wt: 383.8 g/mol
InChI Key: NBLOGTSXIBSRIN-UHFFFAOYSA-N
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Description

2-{5-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-OXAZOL-3-YL}PHENOL is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-OXAZOL-3-YL}PHENOL typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the incorporation of the chlorophenyl group through a Mannich reaction . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene and ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{5-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-OXAZOL-3-YL}PHENOL can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action for 2-{5-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-OXAZOL-3-YL}PHENOL involves its interaction with various molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . The oxazole moiety may also contribute to the compound’s bioactivity by interacting with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-OXAZOL-3-YL}PHENOL is unique due to its combination of a piperazine ring, a chlorophenyl group, and an oxazole moiety

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[3-(2-hydroxyphenyl)-1,2-oxazol-5-yl]methanone

InChI

InChI=1S/C20H18ClN3O3/c21-14-4-3-5-15(12-14)23-8-10-24(11-9-23)20(26)19-13-17(22-27-19)16-6-1-2-7-18(16)25/h1-7,12-13,25H,8-11H2

InChI Key

NBLOGTSXIBSRIN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=NO3)C4=CC=CC=C4O

Origin of Product

United States

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